3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide
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Overview
Description
3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a cyanomethyl group, an ethyl group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of N-ethyl-4-methylbenzamide with bromine and cyanogen bromide. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the cyanomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the cyanomethyl group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with various functional groups.
Oxidation Reactions: Formation of benzamide oxides or hydroxyl derivatives.
Reduction Reactions: Formation of primary amines from the reduction of the cyanomethyl group.
Scientific Research Applications
3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials such as polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group are key functional groups that contribute to its reactivity and biological activity. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a benzamide group.
3-Bromo-N,N,5-trimethylbenzenesulfonamide: Contains a trimethyl group and a sulfonamide group.
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring and a carboxylate group.
Uniqueness
3-Bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide is unique due to the presence of both a bromine atom and a cyanomethyl group, which provide distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-(cyanomethyl)-N-ethyl-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-3-15(7-6-14)12(16)10-5-4-9(2)11(13)8-10/h4-5,8H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUNHAMRBAWCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=CC(=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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